Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the condensation of acyclic precursors such as pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base like sodium ethoxide . The reaction is carried out in a solvent such as DMF at elevated temperatures (around 50°C) to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are used in the treatment of central nervous system diseases.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine derivatives: These compounds are also used in medicinal chemistry and have similar synthetic routes.
Uniqueness
Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
CAS No. |
858117-43-8 |
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Molecular Formula |
C18H12N2OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
phenyl-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C18H12N2OS/c21-17(12-4-2-1-3-5-12)16-10-20-18-15(16)8-14(9-19-18)13-6-7-22-11-13/h1-11H,(H,19,20) |
InChI Key |
SBDAWMRXCRMMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4 |
Origin of Product |
United States |
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